molecular formula C13H15N5O4 B13009821 2'-Propargyladenosine

2'-Propargyladenosine

Cat. No.: B13009821
M. Wt: 305.29 g/mol
InChI Key: ROHGEAZREAFNTO-QYVSTXNMSA-N
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Description

2’-Propargyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of a propargyl group at the 2’ position of the ribose sugar. This compound is notable for its applications in click chemistry, a powerful and versatile chemical synthesis technique. The molecular formula of 2’-Propargyladenosine is C13H15N5O4, and it has a molecular weight of 305.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Propargyladenosine typically involves the modification of adenosine through the introduction of a propargyl group. One common method includes the use of propargyl bromide in the presence of a base to achieve the desired substitution at the 2’ position of the ribose sugar. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for 2’-Propargyladenosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring high purity of the final product, and implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2’-Propargyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2’-Propargyladenosine primarily involves its incorporation into RNA molecules. Once incorporated, it can be detected and modified through click chemistry reactions. This allows researchers to study RNA synthesis, dynamics, and interactions in living cells. The compound’s ability to form stable triazole linkages with azide-containing molecules makes it a valuable tool for bioconjugation and molecular labeling .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

InChI

InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

ROHGEAZREAFNTO-QYVSTXNMSA-N

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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